
4-Bromo-2-(chloromethyl)-1-iodobenzene
Overview
Description
4-Bromo-2-(chloromethyl)-1-iodobenzene (CAS RN: 1261817-10-0) is a halogenated aromatic compound with the molecular formula C₇H₅BrClI and a molecular weight of 331.38 g/mol . It features a benzene ring substituted with bromine at the para position (C4), iodine at the ortho position (C1), and a chloromethyl group (-CH₂Cl) at the meta position (C2). This structural arrangement confers high reactivity, particularly at the chloromethyl site, making it valuable in nucleophilic substitution reactions and cross-coupling chemistry .
Key properties include:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(chloromethyl)-1-iodobenzene typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the bromination of 2-(chloromethyl)-1-iodobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum chloride to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(chloromethyl)-1-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-2-(chloromethyl)-1-iodobenzene is a chemical reagent widely utilized in chemical synthesis as a building block for creating complex organic compounds . It has a molecular weight of 331.376 g/mol, a density of 2.1±0.1 g/cm3, and a boiling point of 324.0±27.0 °C at 760 mmHg . Its molecular formula is C7H5BrClI .
Scientific Research Applications
this compound is useful in the following applications:
- Medicinal Chemistry It is a valuable precursor for synthesizing pharmaceutical intermediates and potential drug candidates due to its ability to undergo various substitution reactions . Researchers can modify its structure to introduce specific functional groups or stereochemical elements, which can lead to novel drug molecules with enhanced therapeutic properties .
- Synthesis of Biologically Active Compounds, Agrochemicals, and Specialty Chemicals It can be employed in the synthesis of these compounds .
- Synthesis of complex molecules Several papers describe the synthesis of complex molecules with potential pharmaceutical applications.
- SGLT2 Inhibition It can be used in treating diseases, disorders, or conditions modulated by SGLT2 inhibition in animals, such as Type II diabetes, diabetic nephropathy, and obesity .
- Anti-parasitic Compound Synthesis It is used in a synthetic process for anti-parasitic compounds, particularly as a flea and/or tick infestation treatment or preventative .
- Spirocyclization It is used to spirocyclize 4-bromo-2-(chloromethyl)-1-iodo-benzene, followed by opening the dioxane ring to a di-alcohol, converting to a di .
- Building blocks It can be used as novel building blocks .
- Reductive deamination It is the product of a reductive deamination reaction using 4-Bromo-2-chloro-6-iodoaniline and isoamyl nitrite.
- Synthesis of 4-bromo-2-fluorine-iodobenzene This compound serves as a precursor in the production of 4-bromo-2-fluorine-iodobenzene.
- Synthesis of 1-Bromo-3-chloro-5-iodobenzene 4-Bromo-2-chloro-6-iodoaniline acts as a precursor in the synthesis of 1-Bromo-3-chloro-5-iodobenzene.
- Biphenyl Derivatives It can be used to create biphenyl derivatives .
Mechanism of Action
The mechanism of action of 4-Bromo-2-(chloromethyl)-1-iodobenzene involves its reactivity towards various nucleophiles and electrophiles. The presence of multiple halogen atoms makes it highly reactive in substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The following compounds share structural similarities with 4-Bromo-2-(chloromethyl)-1-iodobenzene but differ in substituent groups or positions:
Table 1: Comparative Analysis of Key Attributes
Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Reactivity Profile |
---|---|---|---|---|---|---|
This compound | 1261817-10-0 | C₇H₅BrClI | 331.38 | -Br (C4), -I (C1), -CH₂Cl (C2) | Not reported | High (chloromethyl substitution) |
4-Bromo-1-(bromomethyl)-2-iodobenzene | 885681-96-9 | C₇H₅Br₂I | 375.83 | -Br (C4), -I (C2), -CH₂Br (C1) | 91–92 | Moderate (bromomethyl substitution) |
4-Bromo-2-iodo-1-methylbenzene | 260558-15-4 | C₇H₆BrI | 297.93 | -Br (C4), -I (C2), -CH₃ (C1) | Not reported | Low (methyl group inert) |
1-Bromo-4-iodobenzene | 589-87-7 | C₆H₄BrI | 266.90 | -Br (C1), -I (C4) | Not reported | Limited (no reactive alkyl groups) |
2-(Chloromethyl)-4-fluoro-1-iodobenzene | Not reported | C₇H₅ClFI | 284.47 | -F (C4), -I (C1), -CH₂Cl (C2) | Not reported | High (fluorine enhances electrophilicity) |
Positional Isomers and Substitution Effects
- The iodine at C4 may direct electrophilic attacks differently, impacting regioselectivity in synthesis .
Biological Activity
- Molecular Formula : CHBrClI
- Molecular Weight : 331.38 g/mol
- Density : 2.1 ± 0.1 g/cm³
- Boiling Point : 324.0 ± 27.0 °C
- LogP : 4.22
These properties indicate that the compound is relatively hydrophobic, which may influence its interaction with biological membranes and its overall bioavailability.
Biological Activity Overview
While specific studies on 4-Bromo-2-(chloromethyl)-1-iodobenzene are scarce, its derivatives have been explored for various biological activities, including:
- Antimicrobial Activity : Some halogenated compounds exhibit antimicrobial properties due to their ability to disrupt microbial cell membranes or interfere with metabolic processes.
- Anticancer Activity : Research has indicated that halogenated aromatic compounds can induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms.
Currently, there is no documented mechanism of action specifically for this compound. However, the following general mechanisms can be inferred based on related compounds:
- Enzyme Inhibition : Halogenated compounds often interact with enzymes by binding to active sites, potentially inhibiting their function.
- Cell Membrane Disruption : The lipophilicity of halogenated compounds may allow them to integrate into cellular membranes, leading to increased permeability and disruption of cellular integrity.
Study on Derivatives
A recent review highlighted how modifications to the structure of halogenated compounds can enhance their therapeutic efficacy. For instance, derivatives of similar compounds have shown promising results in preclinical trials for both antimicrobial and anticancer applications .
Anticancer Activity
In a study examining various halogenated aromatic compounds, some derivatives of brominated and iodinated benzene showed significant cytotoxic effects against several cancer cell lines. These effects were attributed to the induction of oxidative stress and subsequent apoptosis .
Comparative Analysis with Similar Compounds
The following table summarizes the properties and activities of structurally similar compounds:
Compound Name | Molecular Formula | Notable Activities |
---|---|---|
4-Bromo-2-chlorobenzaldehyde | CHBrCl | Moderate antimicrobial activity |
2-Bromo-4-chlorobenzaldehyde | CHBrCl | Potential anticancer properties |
4-Bromo-2-chloropyridine | CHBrClN | Inhibitory effects on certain kinases |
This comparison indicates that while this compound has not been extensively studied, its structural analogs demonstrate significant biological activities that could suggest similar properties.
Q & A
Basic Research Questions
Q. What are the optimal storage conditions for 4-Bromo-2-(chloromethyl)-1-iodobenzene to maintain stability?
- Methodological Answer : Store the compound in single-use aliquots at -80°C for 6 months or -20°C for 1 month to avoid degradation from repeated freeze-thaw cycles. For solubility, dissolve in DMSO or other suitable solvents (based on polarity) and pre-warm to 37°C with sonication if needed. Always refer to the Safety Data Sheet (SDS) for solvent compatibility .
Q. How is the purity of this compound validated in research settings?
- Methodological Answer : Purity (>98%) is confirmed via HPLC and NMR spectroscopy (1H/13C). Cross-reference analytical data with PubChem entries (CIDs 12853096, 2733406) and Certificates of Analysis (COA) provided by suppliers. For trace impurities, use mass spectrometry (LC-MS) .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer : Synthesize via electrophilic aromatic substitution on ethylbenzene derivatives. Bromination/iodination steps require catalysts like FeCl₃ or AlCl₃. Optimize reaction conditions (e.g., temperature, stoichiometry) to minimize byproducts like dihalogenated species .
Q. How should researchers handle this compound to ensure safety?
- Methodological Answer : Use fume hoods , nitrile gloves, and lab coats. Avoid inhalation/contact; refer to SDS for toxicity data (e.g., acute toxicity, carcinogenicity risks). For spills, neutralize with inert absorbents and dispose as halogenated waste .
Advanced Research Questions
Q. How does the chloromethyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The chloromethyl group acts as an electrophilic site for nucleophilic substitution (e.g., with amines or thiols). In Suzuki-Miyaura couplings, the iodine/bromine substituents enable regioselective palladium-catalyzed cross-couplings. Use DFT calculations to predict transition states and optimize ligand systems .
Q. What spectroscopic techniques resolve structural ambiguities in halogenated analogs?
- Methodological Answer : Combine X-ray crystallography (for solid-state conformation) with 2D NMR (e.g., HSQC, HMBC) to assign positions of Br, Cl, and I substituents. Compare experimental data with computational models (e.g., InChIKey: VGCLTQUMFLQQQU) .
Q. How can computational chemistry predict collision cross-sections (CCS) for this compound?
- Methodological Answer : Use ion mobility-mass spectrometry (IM-MS) paired with CCS predictions (e.g., 135.1–141.8 Ų for [M+H]+ adducts). Software like MOBCAL models gas-phase conformations, aiding in interpreting reactivity in catalytic systems .
Q. What strategies mitigate competing side reactions during multi-step syntheses?
- Methodological Answer : Sequentially protect reactive sites (e.g., chloromethyl group with TMSCl) before iodination. Monitor reaction progress via TLC or GC-MS. For example, prioritize bromination at the para-position using directing groups .
Q. How does lipophilicity (Log P = 3.75) impact biological uptake in pharmacological studies?
- Methodological Answer : High Log P enhances membrane permeability but may reduce aqueous solubility. Use in vitro assays (e.g., Caco-2 cells) to quantify absorption. Adjust formulations with co-solvents (e.g., cyclodextrins) to balance bioavailability .
Q. What are the challenges in characterizing degradation products under varying pH conditions?
Properties
IUPAC Name |
4-bromo-2-(chloromethyl)-1-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClI/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMPAVCSOVHNOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CCl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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